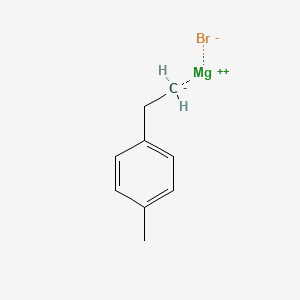

4-Methylphenethylmagnesium bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methylphenethylmagnesium bromide is a compound with the molecular formula C9H11BrMg . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of 4-Methylphenethylmagnesium bromide involves intramolecular and intermolecular interactions. These interactions shift the NH, OH, and CH stretching vibrations to lower frequency and their bending vibrations to higher frequency when compared with pure 4MLBA vibrations . The Br- vibration predicted through Raman spectral analysis ensures the association of bromide anion in the molecular structure .

Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Organic Molecules

One of the primary applications of 4-Methylphenethylmagnesium bromide is in the synthesis of complex organic molecules. For example, the preparation and reactions of 2-furylmagnesium bromide and 3-methyl-2-furylmagnesium bromide have been studied, demonstrating their utility in producing compounds like rosefuran and sesquirosefuran through reactions with various bromides (TakedaAkira & TsuboiSadao, 1977).

Mechanistic Studies in Polymerization

Mechanistic studies have utilized phenylmagnesium bromide derivatives in investigating the catalytic processes behind chain-growth polymerization. Such research helps in understanding the role of Grignard reagents in polymer science, illustrating their impact on developing polymeric materials with specific properties (Erica L. Lanni & A. McNeil, 2009).

Development of Coordination Compounds

The synthesis of coordination compounds is another area where Grignard reagents find application. For instance, the transformation of 3-methylbutylmagnesium bromide with Lawesson’s Reagent led to the creation of nickel(II) and cobalt(II) complexes, showcasing the role of Grignard reagents in metal-organic chemistry (Ertuğrul Gazi SAĞLAM et al., 2010).

Asymmetric Synthesis

In the field of asymmetric synthesis, Grignard reagents are used to produce axially chiral compounds. For example, cross-coupling of 2-methyl-1-naphthylmagnesium bromide with dibromonaphthalenes in the presence of a chiral catalyst yielded axially chiral ternaphthalenes, highlighting the reagent’s utility in enantioselective synthesis (Tamio Hayashi et al., 1989).

Chemical Sensors Development

Lastly, Grignard reagents have been instrumental in developing chemical sensors. For instance, a novel NIR region fluoride sensor utilizing the aza-boron-dipyrromethene fluorophore was synthesized through reactions involving arylmagnesium bromide, demonstrating the importance of Grignard reagents in creating sensitive and selective sensors for environmental and biological applications (Bin Zou et al., 2014).

Eigenschaften

IUPAC Name |

magnesium;1-ethyl-4-methylbenzene;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11.BrH.Mg/c1-3-9-6-4-8(2)5-7-9;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKKNQRRZISKHY-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C[CH2-].[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylphenethylmagnesium bromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2720080.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2720084.png)

![N-[5-cyano-2-(methylsulfanyl)phenyl]-2-methylbenzenecarboxamide](/img/structure/B2720098.png)

![N-(2,6-difluorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2720099.png)